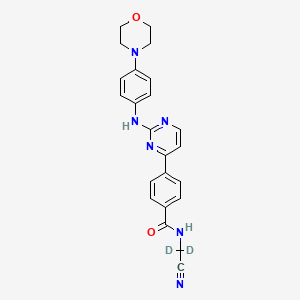

Momelotinib-d2

Description

Properties

Molecular Formula |

C23H22N6O2 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

N-[cyano(dideuterio)methyl]-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2 |

InChI Key |

ZVHNDZWQTBEVRY-XUWBISKJSA-N |

Isomeric SMILES |

[2H]C([2H])(C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |

Origin of Product |

United States |

Preparation Methods

Deuterated Starting Materials

Intermediate C1 (1-(4-Morpholinophenyl)guanidine-d2):

Intermediate C2 (Methyl (E)-4-[3-(Dimethylamino)acryloyl]benzoate-d0):

Cyclization and Hydrolysis

Final Amidation

- Reagents: Aminoacetonitrile-d₂ hydrochloride (ND₂CCN) couples with the carboxylic acid intermediate using EDCI/HOBt in DMF.

- Yield: 90% for non-deuterated momelotinib; isotopic purity >99% confirmed via mass spectrometry.

Isotopic Enrichment and Analytical Validation

Deuterium Positioning

This compound targets two deuterium atoms at the acryloyl methyl group and the aminocetonitrile side chain (Table 1).

Table 1: Deuterium Positions and Enrichment in this compound

| Position | Chemical Group | Isotopic Enrichment | Method of Incorporation |

|---|---|---|---|

| C-3' Methyl | CH₃ → CD₃ | ≥99.5% | DMF-d₇ in acryloyl synthesis |

| Aminocetonitrile | NH₂ → ND₂ | ≥99% | ND₂CCN in amidation step |

Analytical Techniques

- Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks at m/z 426.2 (M+H⁺) for this compound vs. 424.2 for non-deuterated momelotinib.

- NMR Spectroscopy: ²H NMR detects deuterium at δ 2.1–2.3 ppm (CD₃) and δ 4.7 ppm (ND₂).

- Isotopic Purity: ≥99% achieved via recrystallization in deuterated solvents (e.g., D₂O/acetone).

Comparative Analysis of Synthetic Routes

Non-Deuterated vs. Deuterated Synthesis

Table 2: Efficiency Metrics for Momelotinib and this compound

- Key Findings:

Industrial Scalability and Challenges

Chemical Reactions Analysis

Types of Reactions

Momelotinib-d2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with improved pharmacokinetic properties .

Scientific Research Applications

Treatment of Myelofibrosis

Momelotinib-d2 has shown promising results in clinical trials for patients with myelofibrosis, particularly those with anemia. Key studies include:

- MOMENTUM Trial : This phase 3 trial demonstrated that momelotinib significantly improved anemia and reduced spleen size compared to other treatments like ruxolitinib. The trial included both JAK inhibitor-naïve patients and those previously treated with JAK inhibitors .

- SIMPLIFY Trials : These studies assessed the efficacy of momelotinib against ruxolitinib in patients with primary myelofibrosis. Results indicated that momelotinib was non-inferior to ruxolitinib regarding spleen volume reduction and provided substantial symptom relief .

Symptom Management

This compound has been associated with improvements in health-related quality of life for myelofibrosis patients. In clinical assessments, a significant proportion of patients reported reductions in total symptom scores (TSS), indicating enhanced symptom management compared to baseline evaluations .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

- Adverse Events : Common adverse events include diarrhea, peripheral neuropathy, and thrombocytopenia. Most events were manageable and did not lead to treatment discontinuation .

- Long-term Outcomes : Data indicate that progression-free survival rates were favorable at two years, suggesting that this compound may provide durable responses in patients .

Comparative Efficacy

A comparative analysis between this compound and other JAK inhibitors reveals its unique benefits:

| Treatment | Spleen Volume Reduction | Anemia Improvement | Total Symptom Score Reduction |

|---|---|---|---|

| This compound | Non-inferior to ruxolitinib | Significant improvement | ≥50% reduction observed |

| Ruxolitinib | Standard treatment | Limited improvement | Deterioration noted over time |

Case Study 1: Anemia Management

A multicenter observational study involving 154 patients demonstrated that treatment with momelotinib resulted in increased rates of transfusion independence among those with anemia related to myelofibrosis. This study highlighted the real-world effectiveness of momelotinib beyond controlled trial settings .

Case Study 2: Symptom Relief

In a longitudinal study assessing symptom changes over 24 weeks, patients treated with momelotinib reported sustained improvements in individual symptoms such as fatigue and pain, reinforcing its role as an effective symptomatic treatment .

Mechanism of Action

Momelotinib-d2 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, as well as activin A receptor type 1. This inhibition disrupts the Janus kinase-signal transducer and activator of transcription signaling pathway, leading to reduced cytokine signaling and inflammation. The compound also decreases hepcidin production, improving iron homeostasis and alleviating anemia .

Comparison with Similar Compounds

JAK Inhibitors in Myelofibrosis

The table below compares momelotinib with other JAK inhibitors approved or in development for MF:

Key Findings :

- Momelotinib uniquely addresses anemia via ACVR1 inhibition, a mechanism absent in other JAK inhibitors .

- Ruxolitinib and fedratinib show superior splenic response rates but exacerbate anemia, limiting their use in transfusion-dependent patients .

- Pacritinib is reserved for thrombocytopenic MF but lacks anemia benefits .

Deuterated vs. Non-Deuterated Compounds

Deuteration aims to improve PK profiles by slowing CYP450-mediated metabolism. The hypothetical advantages of momelotinib-d2 over momelotinib are summarized below:

Research Implications :

- Deuteration may mitigate drug-drug interactions (e.g., with rosuvastatin) by reducing reliance on CYP3A4 .

- Extended half-life could enhance patient compliance and tolerability, but clinical validation is pending.

Mechanistic Differentiation from Non-JAK Inhibitors

This compound’s dual JAK/ACVR1 inhibition contrasts with non-JAK therapies for MF, such as:

- Luspatercept (ACVR2B ligand trap): Targets anemia but lacks splenic activity.

Biological Activity

Momelotinib-d2 (also known as CYT387) is a deuterated derivative of momelotinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK 2. It has emerged as a significant therapeutic option for myelofibrosis, particularly in patients suffering from anemia. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant case studies.

This compound functions primarily through the inhibition of the JAK-STAT signaling pathway, which is crucial in the pathogenesis of myelofibrosis. By targeting JAK1 and JAK2, this compound reduces the hyperactivity of this pathway, leading to decreased inflammation and improved hematopoiesis. Additionally, it inhibits the activin A receptor type 1 (ACVR1), which plays a role in regulating iron metabolism and erythropoiesis, thus addressing anemia more effectively than other JAK inhibitors.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits strong antiproliferative effects on various cell lines associated with myeloproliferative disorders:

- Cell Proliferation Inhibition :

- IC50 Values :

- Ba/F3-MPLW515L cells: 200 nM

- CHRF-288-11 cells: 1 nM

- Ba/F3-TEL-JAK2 cells: 700 nM

- IC50 Values :

- Erythroid Colony Growth : Inhibition observed in JAK2V617F-positive polycythemia vera patient samples with IC50 values ranging from 2 μM to 4 μM .

In Vivo Efficacy

In murine models, this compound has shown promising results:

- Dosage : Administered at 25 mg/kg and 50 mg/kg orally twice daily for 83 days.

- Results : Normalization of white blood cell counts, hematocrit levels, and spleen size were observed. The treatment led to a rapid decline in leukocytosis within six days and complete normalization of hematocrit at higher dosages .

Clinical Studies and Case Reports

This compound has been evaluated in various clinical settings, particularly focusing on its efficacy in patients with myelofibrosis:

- Case Study Insights :

- A study highlighted a 62-year-old female patient with refractory anemia who benefited from this compound after failing ruxolitinib therapy. The treatment led to significant improvements in hemoglobin levels and splenomegaly .

- Another case involved a patient with newly diagnosed myelofibrosis characterized by anemia and thrombocytopenia. While there was debate regarding treatment options, this compound was considered a viable choice depending on clinical trial eligibility criteria .

Comparative Efficacy

In comparative studies such as the SIMPLIFY-2 trial, this compound was shown to outperform traditional therapies like ruxolitinib in terms of managing anemia:

| Treatment Group | Transfusion Independence Rate | Mean Hemoglobin Levels |

|---|---|---|

| Momelotinib | 33.3% (baseline Hb < 100 g/L) | Higher over time |

| Ruxolitinib | 12.8% | Lower compared to Momelotinib |

In patients requiring red blood cell transfusions, outcomes were significantly better with this compound compared to continuing ruxolitinib therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.